molecular formula C9H9F2NO2 B1398615 3-Ethoxy-2,6-difluorobenzamide CAS No. 1092461-26-1

3-Ethoxy-2,6-difluorobenzamide

Cat. No.: B1398615
CAS No.: 1092461-26-1
M. Wt: 201.17 g/mol
InChI Key: CNQRSQFCHZMZTD-UHFFFAOYSA-N
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Description

3-Ethoxy-2,6-difluorobenzamide is a chemical compound with the CAS Number: 1092461-26-1 . It has a molecular weight of 201.17 . This compound is a solid at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of fluorine atoms which contribute to its non-planarity . The dihedral angle between the carboxamide and the aromatic ring is -27° . When interacting with proteins, the fluorinated ligand can more easily adopt the non-planar conformation found in co-crystallized complexes .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 201.17 .

Scientific Research Applications

  • Antibacterial Drug Development

    3-Ethoxy-2,6-difluorobenzamide derivatives have been studied extensively for their potential as antibacterial drugs. Research by Straniero et al. (2023) focused on a novel family of 1,4-tetrahydronaphthodioxane benzamides, which showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were developed to target bacterial cell division by inhibiting the protein FtsZ, a key player in bacterial cytokinesis (Straniero et al., 2023).

  • Synthesis of Insecticides

    The compound has been utilized in the synthesis of the insecticide Novaluron, as demonstrated by Zhang Xiao-jing (2007). This process involves the transformation of 2,6-difluorobenzamide into 2,6-difluorobenzoyl isocyanate, which is then used to synthesize Novaluron. This synthesis demonstrates the versatility of this compound in producing valuable agricultural chemicals (Zhang Xiao-jing, 2007).

  • Study of Bacterial Cell Division Inhibition

    A study by Chiodini et al. (2015) explored the structure-activity relationship (SAR) of 3-substituted 2,6-difluorobenzamides as inhibitors of FtsZ, a crucial bacterial cell division protein. They identified chiral 2,6-difluorobenzamides with a 1,4-benzodioxane-2-methyl residue as potent antistaphylococcal compounds (Chiodini et al., 2015).

  • Conformational Analysis and Molecular Docking

    Barbier et al. (2023) conducted a conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzamide with 3-methoxybenzamide to investigate the impact of fluorination on FtsZ inhibition and anti-Staphylococcus aureus activity. The study highlighted the significance of the fluorine atoms in the compound for its biological activity (Barbier et al., 2023).

  • Biocatalytic Production

    Research by Yang et al. (2018) demonstrated the efficient production of 2,6-Difluorobenzamide using a biocatalyst based on the nitrile hydratase from Aurantimonas manganoxydans. This study showcases the compound's importance as an intermediate in the pesticide industry and the potential for green biocatalytic production methods (Yang et al., 2018).

Future Directions

The future research directions for 3-Ethoxy-2,6-difluorobenzamide could involve further investigation of its antibacterial properties, given that related compounds have shown potential in this area . Additionally, the development of a fluorescent probe for further investigation of its mechanism of action could be a valuable direction .

Biochemical Analysis

Biochemical Properties

3-Ethoxy-2,6-difluorobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of bacterial cell division. It interacts with the bacterial cell division protein FtsZ, which is crucial for the formation of the Z-ring during cytokinesis. The compound binds to the allosteric site of FtsZ, leading to the inhibition of its polymerization and GTPase activity . This interaction disrupts the assembly of the Z-ring, thereby inhibiting bacterial cell division and growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it inhibits cell division by targeting FtsZ, leading to cell elongation and eventual cell death . In mammalian cells, the compound has been shown to have minimal cytotoxicity, making it a promising candidate for antimicrobial therapy . Additionally, this compound influences cell signaling pathways by modulating the activity of proteins involved in cell division and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of the FtsZ protein. This binding inhibits the polymerization of FtsZ monomers into filaments, which are essential for the formation of the Z-ring during bacterial cytokinesis . The compound also increases the GTPase activity of FtsZ, leading to the destabilization of FtsZ polymers and preventing the proper assembly of the Z-ring . These molecular interactions result in the inhibition of bacterial cell division and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on bacterial cell division even after prolonged exposure . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the presence of other chemical agents.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired antimicrobial effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes dealkylation, hydroxylation, and conjugation reactions, leading to the formation of various metabolites . These metabolic reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and elimination of the compound from the body . The metabolites of this compound are excreted primarily through the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and is distributed throughout the cytoplasm . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on bacterial cell division . The compound does not appear to target specific organelles or compartments within the cell . Its interactions with cytoplasmic proteins and enzymes are crucial for its biological activity . The lack of specific targeting signals or post-translational modifications suggests that this compound relies on passive diffusion and non-specific interactions for its subcellular localization .

Properties

IUPAC Name

3-ethoxy-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQRSQFCHZMZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305931
Record name 3-Ethoxy-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092461-26-1
Record name 3-Ethoxy-2,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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